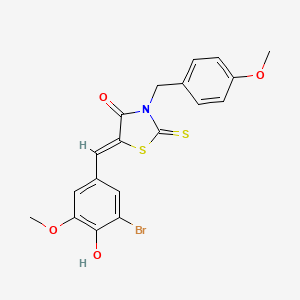![molecular formula C13H14N2O6S3 B5138785 5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide](/img/structure/B5138785.png)
5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide, also known as AMBS, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells.
Mechanism of Action
5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide inhibits CAIX by binding to its active site, which prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and proton. This leads to a decrease in the extracellular pH of cancer cells, which in turn inhibits their growth and promotes apoptosis.
Biochemical and physiological effects:
5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and -9, which are key enzymes involved in the apoptotic pathway. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide in lab experiments is its specificity for CAIX, which makes it a valuable tool for studying the role of this enzyme in cancer biology. However, its potency as an inhibitor of CAIX can also be a limitation, as it may cause off-target effects and toxicity. In addition, the high cost of 5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide may limit its use in some research studies.
Future Directions
There are several future directions for the research on 5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide. One area of interest is the development of more potent and selective CAIX inhibitors based on the structure of 5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide. Another direction is the investigation of the role of CAIX in other diseases, such as osteoporosis and Alzheimer's disease. Furthermore, the combination of 5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide with other anticancer agents may lead to the development of more effective cancer therapies. Overall, the research on 5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide has the potential to contribute to the development of new treatments for cancer and other diseases.
Synthesis Methods
5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide can be synthesized by reacting 3-aminobenzenesulfonamide with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of 5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide as a white crystalline solid with a melting point of 257-259°C.
Scientific Research Applications
5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide has been extensively studied for its potential as an anticancer agent. Its ability to inhibit CAIX, which is involved in the regulation of pH in cancer cells, makes it a promising target for cancer therapy. 5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. In addition, it has been found to enhance the effectiveness of other anticancer agents, such as cisplatin and doxorubicin.
properties
IUPAC Name |
2-methyl-5-(3-sulfamoylphenyl)sulfonylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O6S3/c1-9-5-6-11(8-13(9)24(15,20)21)22(16,17)10-3-2-4-12(7-10)23(14,18)19/h2-8H,1H3,(H2,14,18,19)(H2,15,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZPUQYINARGOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)N)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(3-sulfamoylphenyl)sulfonylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-acetylphenyl)-3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B5138717.png)
![2-[acetyl(propyl)amino]benzoic acid](/img/structure/B5138726.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5138736.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-(1,8,8-trimethyl-3-azabicyclo[3.2.1]oct-3-yl)-2-propanol](/img/structure/B5138754.png)
![1-[(3,4-dimethoxybenzyl)oxy]-3-(4-phenyl-1-piperazinyl)-2-propanol hydrochloride](/img/structure/B5138765.png)
![2-{methyl[(4-methylphenyl)sulfonyl]amino}ethyl (3-chlorophenyl)carbamate](/img/structure/B5138767.png)
![5-[2-(allyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138769.png)
![3-({[(4-chlorophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B5138775.png)

![1-butyl-2-methyl-3-[2-oxo-2-(5-oxo-1,4-diazepan-1-yl)ethyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5138786.png)
![tetrahydro-2-furanylmethyl 6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5138792.png)
